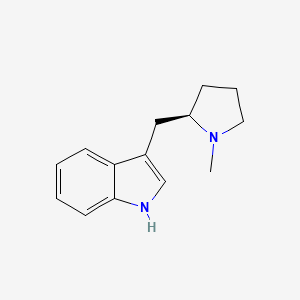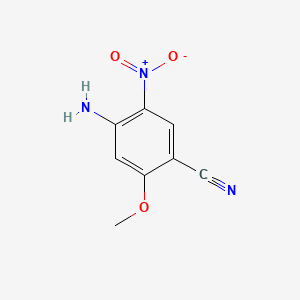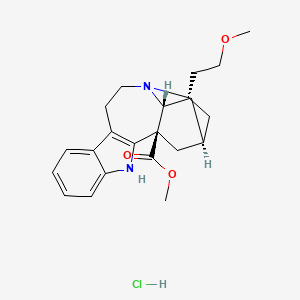
Mutaprodenafil
Overview
Description
Mutaprodenafil is a synthetic analogue of sildenafil, commonly known for its use in treating erectile dysfunction. It is an aildenafil derivative containing an imidazole moiety.
Mechanism of Action
Target of Action
Mutaprodenafil, also known as Nitroprodenafil, is a new illegal sildenafil analogue . The primary target of this compound is phosphodiesterase-5 (PDE5) , an enzyme that plays a crucial role in regulating blood flow in tissues, including the corpus cavernosum of the penis, by controlling the degradation of cyclic guanosine monophosphate (cGMP).
Mode of Action
This compound acts as a PDE5 inhibitor . By inhibiting PDE5, it prevents the degradation of cGMP, leading to an increase in cGMP levels. This increase in cGMP levels results in relaxation of smooth muscle cells in the corpus cavernosum, allowing for increased blood flow and thus facilitating an erection.
Result of Action
The molecular effect of this compound is the inhibition of PDE5, leading to an increase in cGMP levels . The cellular effect is the relaxation of smooth muscle cells in the corpus cavernosum, which facilitates an erection by allowing increased blood flow.
Biochemical Analysis
Biochemical Properties
Mutaprodenafil is a phosphodiesterase 5 (PDE5) inhibitor . PDE5 inhibitors are a class of drugs that are used in the treatment of erectile dysfunction. They work by inhibiting the enzyme phosphodiesterase type 5, which leads to an increase in the level of cGMP, a substance that relaxes smooth muscles and increases blood flow .
Cellular Effects
The specific cellular effects of this compound are not well-documented in the literature. As a PDE5 inhibitor, it is likely to have similar effects to other drugs in this class. PDE5 inhibitors generally work by increasing blood flow to certain tissues, which can have various effects on cellular processes .
Molecular Mechanism
The molecular mechanism of this compound, like other PDE5 inhibitors, involves the inhibition of the enzyme phosphodiesterase type 5. This enzyme is responsible for breaking down cGMP in the body. By inhibiting this enzyme, this compound allows cGMP to accumulate, leading to relaxation of smooth muscle tissue and increased blood flow .
Preparation Methods
Mutaprodenafil is synthesized from thioaildenafil. The synthetic route involves the introduction of an imidazole moiety to the aildenafil structure. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods would likely involve large-scale synthesis using similar reaction conditions, optimized for yield and purity .
Chemical Reactions Analysis
Mutaprodenafil undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the this compound molecule are replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or acidic/basic conditions, leading to the breakdown of the molecule into smaller fragments.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Mutaprodenafil has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the identification and quantification of similar analogues in various samples.
Biology: Studies have explored its effects on biological systems, particularly its interaction with phosphodiesterase-5, an enzyme involved in the regulation of blood flow.
Medicine: Research has focused on its potential therapeutic applications, particularly in the treatment of erectile dysfunction and related conditions.
Industry: The compound is used in the development of new pharmaceuticals and as a standard in quality control processes
Comparison with Similar Compounds
Mutaprodenafil is similar to other phosphodiesterase-5 inhibitors such as sildenafil, tadalafil, and vardenafil. its unique structure, particularly the imidazole moiety, distinguishes it from these compounds. This structural difference may result in variations in potency, duration of action, and side effect profile.
Similar Compounds
- Sildenafil
- Tadalafil
- Vardenafil
- Aildenafil
These compounds share a common mechanism of action but differ in their chemical structures and pharmacokinetic properties .
Properties
IUPAC Name |
5-[5-[(3S,5R)-3,5-dimethylpiperazin-1-yl]sulfonyl-2-ethoxyphenyl]-1-methyl-7-(3-methyl-5-nitroimidazol-4-yl)sulfanyl-3-propylpyrazolo[4,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N9O5S2/c1-7-9-20-22-23(34(6)32-20)26(42-27-25(36(37)38)28-15-33(27)5)31-24(30-22)19-12-18(10-11-21(19)41-8-2)43(39,40)35-13-16(3)29-17(4)14-35/h10-12,15-17,29H,7-9,13-14H2,1-6H3/t16-,17+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKSGUKFLKLIEQV-CALCHBBNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(N=C2SC3=C(N=CN3C)[N+](=O)[O-])C4=C(C=CC(=C4)S(=O)(=O)N5CC(NC(C5)C)C)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=NN(C2=C1N=C(N=C2SC3=C(N=CN3C)[N+](=O)[O-])C4=C(C=CC(=C4)S(=O)(=O)N5C[C@H](N[C@H](C5)C)C)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N9O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
629.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1387577-30-1 | |
| Record name | Mutaprodenafil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1387577301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MUTAPRODENAFIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0KBR3VF526 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(3E)-4-[4-(1,1-Dimethylethyl)phenyl]-3-buten-1-ol](/img/structure/B568980.png)



![N-[4-cyano-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B568985.png)



